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Compound Name: 2-Hydroxymethyl Olanzapine-d3
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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 2-
Hydroxymethyl Olanzapine-d3, a deuterated analog of a primary metabolite of the atypical

antipsychotic drug, Olanzapine. This document collates available chemical and analytical data,

outlines experimental methodologies for identification and characterization, and presents a

putative synthetic pathway. Due to the nature of its use primarily as an internal standard in

bioanalytical assays, detailed public-domain spectroscopic data such as Nuclear Magnetic

Resonance (NMR) is limited. This guide, therefore, synthesizes information from commercial

suppliers, relevant scientific literature on the non-deuterated analog and related compounds,

and general principles of analytical chemistry to serve as a valuable resource for researchers.

Introduction
Olanzapine is a widely prescribed second-generation antipsychotic medication. Its metabolism

in humans is extensive, leading to several metabolites, including 2-Hydroxymethyl Olanzapine.

The deuterated isotopologue, 2-Hydroxymethyl Olanzapine-d3, serves as a critical internal

standard for the accurate quantification of the metabolite in biological matrices using mass

spectrometry-based assays.[1] The structural confirmation of such internal standards is

paramount for ensuring the reliability and accuracy of pharmacokinetic and metabolic studies in

drug development.
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This guide details the available information and methodologies pertinent to the structural

elucidation of 2-Hydroxymethyl Olanzapine-d3.

Chemical and Physical Properties
A summary of the key chemical identifiers and properties for 2-Hydroxymethyl Olanzapine-d3
is presented in Table 1. This information is primarily sourced from commercial suppliers of the

analytical standard.

Property Value Source

Chemical Name

(4-(4-(Methyl-d3)piperazin-1-

yl)-10H-benzo[b]thieno[2,3-e]

[1][2]diazepin-2-yl)methanol

Pharmaffiliates

Molecular Formula C₁₇H₁₇D₃N₄OS MedChemExpress[1]

Molecular Weight 331.45 g/mol MedChemExpress[1]

CAS Number 1190006-36-0 MedChemExpress[1]

Appearance Beige to Brown Solid Pharmaffiliates

Storage 2-8°C Refrigerator Pharmaffiliates

Proposed Synthesis Pathway
While a specific, detailed synthesis protocol for 2-Hydroxymethyl Olanzapine-d3 is not

publicly available, a putative pathway can be constructed based on known synthetic routes for

Olanzapine and its derivatives. The key step involves the introduction of the deuterium atoms,

which are located on the N-methyl group of the piperazine ring.

A plausible synthetic approach would involve the N-alkylation of N-desmethyl-2-hydroxymethyl

olanzapine with a deuterated methylating agent, such as iodomethane-d3 (CD₃I) or dimethyl-d6

sulfate ((CD₃)₂SO₄).
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Proposed Synthesis of 2-Hydroxymethyl Olanzapine-d3

Starting Material Reagents

Reaction

Final Product

N-desmethyl-2-hydroxymethyl olanzapine

N-Alkylation

Iodomethane-d3 (CD₃I) or
Dimethyl-d6 sulfate ((CD₃)₂SO₄) Base (e.g., K₂CO₃, NaH) Aprotic Solvent (e.g., DMF, Acetonitrile)

2-Hydroxymethyl Olanzapine-d3

Click to download full resolution via product page

A diagram illustrating a plausible synthetic route for 2-Hydroxymethyl Olanzapine-d3.

Structure Elucidation Methodologies
The definitive structure elucidation of 2-Hydroxymethyl Olanzapine-d3 relies on a

combination of spectroscopic techniques. The general workflow for such an analysis is

depicted below.
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Structure Elucidation Workflow

Synthesis and Purification

Mass Spectrometry (MS) Nuclear Magnetic Resonance (NMR)

High-Resolution MS (HRMS) Tandem MS (MS/MS)

Structure Confirmation

¹H NMR ¹³C NMR DEPT 2D NMR (COSY, HSQC, HMBC)

Click to download full resolution via product page

A flowchart outlining the key analytical steps for structure elucidation.

Mass Spectrometry
Mass spectrometry is a cornerstone technique for the characterization of 2-Hydroxymethyl
Olanzapine-d3, providing vital information on its molecular weight and fragmentation pattern.

4.1.1. High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the accurate mass of the molecular ion, which allows for the

confirmation of the elemental composition.

Parameter Description

Ionization Mode Electrospray Ionization (ESI), Positive Mode

Mass Analyzer Time-of-Flight (TOF) or Orbitrap

Expected m/z
[M+H]⁺ = 332.17 (calculated for

C₁₇H₁₈D₃N₄OS⁺)
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4.1.2. Tandem Mass Spectrometry (MS/MS)

MS/MS analysis provides structural information through the fragmentation of the parent ion.

While specific fragmentation data for the d3-metabolite is not readily available, the

fragmentation of the non-deuterated 2-Hydroxymethyl Olanzapine has been reported. A key

fragmentation would involve the piperazine ring system.

Table 2: Predicted Major Mass Spectral Fragments

Fragment Structure Predicted m/z

[M+H]⁺ C₁₇H₁₈D₃N₄OS⁺ 332.17

[M+H - CH₂O]⁺ C₁₆H₁₆D₃N₄S⁺ 302.16

[C₁₀H₈N₂S]⁺ Thienobenzodiazepine core 201.05

[C₅H₈D₃N₂]⁺
Deuterated N-methylpiperazine

fragment
102.12

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous determination of molecular

structure. Although experimental NMR data for 2-Hydroxymethyl Olanzapine-d3 is not

publicly available, this section outlines the expected spectra based on the structure of the non-

deuterated analog.

4.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum would confirm the presence of aromatic and aliphatic protons. The key

feature would be the absence of the N-methyl singlet, which is replaced by the deuterium

atoms. The protons on the carbon adjacent to the hydroxyl group would appear as a singlet.

4.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show all the carbon atoms in the molecule. The carbon of the

deuterated methyl group would exhibit a characteristic triplet in a proton-decoupled spectrum
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due to coupling with deuterium (spin I=1). The chemical shifts of the carbons in the piperazine

ring adjacent to the deuterated methyl group would also be slightly affected.

Experimental Protocols
Detailed experimental protocols for the analysis of Olanzapine and its metabolites are available

in the scientific literature. The following is a generalized protocol for LC-MS/MS analysis.

5.1. Sample Preparation (from Biological Matrix)

Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of acetonitrile containing the

internal standard (2-Hydroxymethyl Olanzapine-d3).

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x

g for 5 minutes.

Supernatant Transfer: Transfer the supernatant to a clean tube for analysis.

5.2. LC-MS/MS Instrumentation and Conditions
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Parameter Typical Conditions

LC System UHPLC system

Column
C18 reverse-phase column (e.g., 2.1 x 50 mm,

1.7 µm)

Mobile Phase A 0.1% Formic acid in water

Mobile Phase B 0.1% Formic acid in acetonitrile

Gradient
A suitable gradient to resolve the analyte from

matrix components

Flow Rate 0.3 - 0.5 mL/min

Injection Volume 5 - 10 µL

MS System Triple quadrupole mass spectrometer

Ionization Source Electrospray Ionization (ESI), Positive Mode

Scan Type Multiple Reaction Monitoring (MRM)

MRM Transition
Precursor ion (e.g., m/z 332.2) -> Product ion

(e.g., m/z 256.1)

Conclusion
The structural elucidation of 2-Hydroxymethyl Olanzapine-d3 is achievable through a

combination of modern analytical techniques. While detailed, publicly available spectroscopic

data is scarce, this guide provides a framework for its characterization based on its known

properties, predicted spectroscopic behavior, and established analytical methodologies for

related compounds. The information presented herein should serve as a valuable starting point

for researchers and scientists involved in the use of this internal standard for critical

bioanalytical applications in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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